7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine

説明

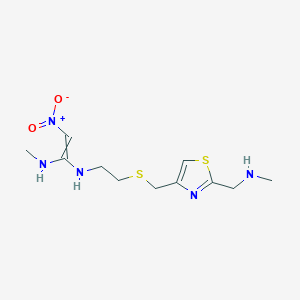

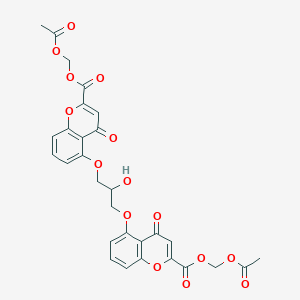

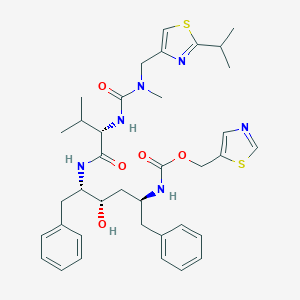

The compound “7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine” is a pharmaceutical intermediate . It is also known as Midazolam Impurity E . The molecular formula of this compound is C16 H15 Cl F N3 and it has a molecular weight of 303.76 .

Synthesis Analysis

The synthesis of this compound and its analogues has been described in the literature . The synthesis involves the use of isocyanide reagents and results in satisfactory yield . The process involves one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational and experimental techniques . The exact structure would depend on the specific isomer of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, it has been synthesized using isocyanide reagents . The reaction involves the formation of imidazobenzodiazepine intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . For example, the molecular weight of this compound is 303.76 . Other properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.科学的研究の応用

Anticonvulsant Research

Research on derivatives of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine has shown significant potential in anticonvulsant applications. Novel compounds synthesized from this chemical were found to exhibit excellent anticonvulsant activity, comparable to the standard drug diazepam (Narayana et al., 2006).

Radiopharmaceutical Synthesis

This compound has been used in the synthesis of radiolabeled drugs for metabolic studies. For instance, its derivative, Fludiazepam, was labeled with carbon-14 for such purposes (Nakatsuka et al., 1977). Additionally, [11C]fludiazepam, synthesized from this compound, serves as a tracer for in vivo studies on benzodiazepine receptors (Ishiwata et al., 1988).

Pharmacological Properties Exploration

The compound has been utilized to study various pharmacological properties. For instance, its derivative was used to investigate stereochemical stability and interaction with the central nervous system receptors, demonstrating significant differences in binding affinities (Salvadori et al., 1997).

Antimicrobial Activity Studies

Some derivatives of this compound have shown promising results in antimicrobial activity studies, particularly against Candida albicans, suggesting potential applications in antifungal treatments (Pant et al., 2021).

Anti-inflammatory Research

Research on 1,5-benzodiazepine derivatives of this compound has indicated significant anti-inflammatory activity, with certain derivatives exhibiting higher potency than others (Kumar & Ishwarbhat, 2016).

Synthesis of Novel Derivatives

Several studies have focused on synthesizing novel derivatives of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine to explore their potential pharmacological applications, such as antianxiety and hypnotic efficacy (Ogata et al., 1977).

特性

IUPAC Name |

[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQOUBKWMBDIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974868 | |

| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine | |

CAS RN |

59467-64-0 | |

| Record name | 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-5-(2-FLUOROPHENYL)-2,3-DIHYDRO-1H-1,4-BENZODIAZEPINE-2-METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9JC45ZV43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dimethylphenyl)methylidene]hydroxylamine](/img/structure/B137746.png)

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)